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Compound of Interest

Compound Name: Alpha-D-glucose-13C

Cat. No.: B118815

Introduction

Alpha-D-glucose, uniformly or selectively labeled with the stable isotope Carbon-13 (*3C), is a
powerful and versatile tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its application
is central to the structural elucidation of complex biomolecules, metabolic pathway analysis,
and drug development. By introducing 13C, a nucleus with a non-zero magnetic spin, into
glucose, researchers can overcome the low natural abundance of 3C (approx. 1.1%) and
significantly enhance NMR signal detection. When 3C-labeled glucose is used as a primary
carbon source in cell culture, the isotope is incorporated into a wide range of biomolecules,
including proteins, glycoproteins, and metabolites. This enables a suite of advanced NMR
experiments that can reveal atomic-level structural details, dynamics, and interactions,
providing critical insights for researchers, scientists, and drug development professionals.

Key Applications
Structural Analysis of Proteins

Uniformly 13C-labeled glucose ([U-13C]-glucose) is widely used in bacterial expression systems
to produce proteins where nearly all carbon atoms are 3C.[1] This "double labeling" (often
paired with °N) is fundamental for modern protein NMR.[2] It enables the use of triple-
resonance experiments (e.g., HNCA, HNCO) that are essential for assigning the backbone and
side-chain resonances of proteins, a prerequisite for determining their three-dimensional
structures.[2] Furthermore, selectively labeled glucose (e.g., [2-13C]-glucose) can be used to
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simplify complex spectra by labeling only specific carbon positions within amino acid residues,
which aids in resolving resonance overlap in large proteins.[3]

Glycoprotein and Polysaccharide Characterization

For glycoproteins, which are often expressed in mammalian cells, supplementing the culture
medium with 13C-glucose provides an efficient and cost-effective method for labeling the glycan
portions of the molecule.[4] This allows for the simultaneous monitoring of both the protein and
its attached glycans, which is crucial for understanding their roles in protein folding,
interactions, and cell signaling.[4] This technique has been successfully used to detect partially
occupied N-glycan sites and to screen for structural changes.[4][5] Similarly, using 13C-enriched
sugar donors like UDP-d-[U-13C]glucose allows for the direct structural characterization of
polysaccharides synthesized in vitro.[6]

Metabolic Flux Analysis (MFA)

Tracing the path of 3C atoms from labeled glucose through metabolic networks is a
cornerstone of MFA.[7] As cells metabolize the labeled substrate, the 13C atoms are rearranged
into specific patterns within downstream metabolites like lactate and various amino acids.[7][8]
By analyzing the distribution of these 13C isotopomers using NMR or mass spectrometry,
researchers can accurately quantify the flow (flux) through different metabolic pathways, such
as glycolysis and the Krebs cycle.[7] This provides a detailed snapshot of cellular metabolism
under specific conditions.

Quantitative Data

The chemical environment of each carbon atom in glucose results in a unique resonance
frequency (chemical shift) in a 13C-NMR spectrum. These shifts are sensitive to the anomeric
configuration (a or 3) and the local structure.

Table 1: 3C Chemical Shifts of D-Glucose Anomers in
D20
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Carbon Atom

o-D-glucopyranose (ppm)

B-D-glucopyranose (ppm)

C1 92.0-92.9 95.9-96.8
C2 71.3-72.2 74.2-74.9
C3 72.8-735 75.9-76.6
C4 69.4-70.3 69.4 -70.3
C5 71.4-72.1 75.9-76.6
C6 60.7 - 61.5 60.7 - 61.5

Data compiled from
references[9][10][11].
Chemical shifts can vary
slightly based on solvent,

temperature, and pH.

Table 2: *H-*H Coupling Constants for Anomeric Protons

of D-Glucose

Dihedral Angle (H1-C1-C2-

J(H1, H2) Coupling

Anomer

H2) Constant (Hz)
o-D-glucose ~60° ~2.7 - 3.96
B-D-glucose ~180° ~7.0-7.2

Data compiled from
references[12][13]. The
Karplus relationship correlates
the dihedral angle to the
magnitude of the J-coupling

constant.

Experimental Protocols
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Protocol 1: Uniform *3C Labeling of Recombinant
Proteins in E. coli

Objective: To produce a uniformly 13C-labeled protein for structural NMR studies.
Materials:

e E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of
interest.

e Minimal medium (e.g., M9) components.

o [U-13Ce]-D-glucose (=299% enrichment).

e 15NHa4CI (if double labeling is desired).

e IPTG (or other appropriate inducer).

o Standard protein purification reagents (buffers, chromatography columns).
* NMR buffer (e.g., phosphate buffer in 90% H20/10% D20 or 99.9% D20).

Methodology:

Starter Culture: Inoculate a small volume (5-10 mL) of LB medium with a single colony of the
expression strain and grow overnight at 37°C.

e Minimal Medium Growth: Pellet the starter culture cells and resuspend them in 1 L of M9
minimal medium containing *>NHaCl (1 g/L) as the sole nitrogen source and [U-13Ce]-D-
glucose (2-4 g/L) as the sole carbon source.[1][2]

¢ Induction: Grow the culture at 37°C with shaking until the ODeoo reaches 0.6-0.8. Induce
protein expression by adding IPTG to a final concentration of 0.5-1 mM.

e Harvesting: Reduce the temperature (e.g., 18-25°C) and continue expression for 12-16
hours. Harvest the cells by centrifugation.
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« Purification: Purify the labeled protein using standard protocols (e.g., affinity chromatography
followed by size-exclusion chromatography).

 NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer.
Concentrate the protein to the desired concentration (typically 0.5-1 mM).[14] Transfer the
sample to a high-quality NMR tube.

o Data Acquisition: Acquire a series of triple-resonance NMR experiments (e.g., HNCO,
HNCA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances.

Protocol 2: Selective Labeling of Glycoproteins in
Mammalian Cells

Objective: To label the glycan moieties and specific amino acids of a glycoprotein expressed in
a mammalian system.[4]

Materials:

Mammalian expression system (e.g., HEK293 or CHO cells) with the gene of interest.

Standard commercial mammalian cell culture medium (e.g., FreeStyle™ 293 Expression
Medium).

[U-13Cs]-D-glucose (=99% enrichment).

Reagents for transfection, protein expression, and purification.
Methodology:
e Cell Culture: Culture the mammalian cells according to standard protocols.

o Media Supplementation: At the time of transfection or during cell growth, supplement the
standard commercial medium with [U-13Ce]-D-glucose. A common approach is to add an
amount of labeled glucose equal to the concentration already present in the medium.[5]

e Metabolic Incorporation: The cells will metabolize both the labeled and unlabeled glucose.
The 13C will be efficiently incorporated into all newly synthesized glycans. Through glycolysis
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and the Krebs cycle, the label will also be incorporated into specific amino acids, most
notably Alanine.[4]

o Protein Expression and Purification: Continue the cell culture for the required expression
period. Harvest the secreted glycoprotein from the medium or lyse the cells, as appropriate.
Purify the glycoprotein using established methods.

 NMR Analysis: Prepare the NMR sample as described in Protocol 1. Acquire *H-13C HSQC
spectra to observe signals from the labeled glycans and amino acid methyl groups.[4] These
spectra can be used to assess glycosylation patterns and monitor structural changes upon
ligand binding.

Visualizations
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Experimental Workflow for Protein 13C Labeling and NMR Analysis
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Caption: Workflow from cell culture with 13C-glucose to 3D structure determination.
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Simplified Metabolic Incorporation of 3C from Glucose
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Caption: Incorporation of 13C from glucose into amino acids and glycans.
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Logic of Spectral Simplification via Selective Labeling
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Caption: Selective 13C labeling simplifies NMR spectra for easier analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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